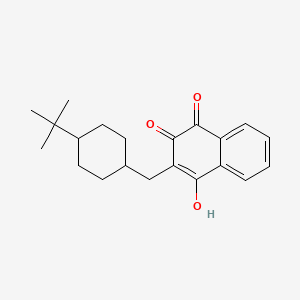

Buparvaquone

Vue d'ensemble

Description

Buparvaquone est un médicament antiprotozoaire naphthoquinone apparenté à l'atovaquone. Il est principalement utilisé pour la thérapie et la prophylaxie de la théilériose, une maladie causée par des parasites protozoaires du genre Theileria. This compound a également montré une activité prometteuse contre la leishmaniose, une autre maladie protozoaire .

Applications De Recherche Scientifique

Buparvaquone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying naphthoquinone derivatives and their reactions.

Mécanisme D'action

Target of Action

Buparvaquone (BPQ) is primarily targeted against protozoan parasites, particularly those of the genus Babesia and Theileria . These parasites are responsible for diseases such as bovine babesiosis and theileriosis . The primary target within these parasites is the mitochondrial cytochrome b .

Mode of Action

The mode of action of BPQ is believed to be similar to that of the antimalarial drug atovaquone . It binds to the Qo site of cytochrome b, inhibiting Coenzyme Q – cytochrome c reductase . This action blocks the respiratory chain within the parasite .

Biochemical Pathways

By inhibiting the respiratory chain, BPQ disrupts the normal biochemical pathways within the parasite. This leads to a decrease in ATP synthesis and an increase in oxidative stress . The disruption of intracellular calcium homeostasis is also observed . These alterations can lead to apoptosis-like cell death .

Pharmacokinetics

It is known that bpq is administered in a single dose of 25 mg/kg for the treatment of bovine theileriosis . The recovery rate of curable cases is 90 to 98% . In tropical theileriosis, a dosage of 2.0 mg/kg has the same efficacy .

Result of Action

The result of BPQ’s action is a significant reduction in the growth of the targeted parasites . In vitro studies have shown that BPQ significantly inhibits the growth of B. bovis, regardless of the initial parasitemia used . No parasite survival was detected at certain concentrations of BPQ .

Action Environment

The action of BPQ can be influenced by environmental factors. For instance, the efficacy of BPQ can be affected by the parasitemia level in the host organism . Furthermore, the formulation of BPQ can also influence its action. For example, several topical formulations of BPQ have been tested in vivo against Leishmania major cutaneous lesions in BALB/c mice . Both a hydrous gel and water-in-oil emulsion of BPQ significantly reduced cutaneous parasite burden .

Analyse Biochimique

Biochemical Properties

Buparvaquone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the mitochondrial electron transport chain in protozoan parasites, specifically targeting the cytochrome bc1 complex . This inhibition disrupts the production of ATP, leading to the death of the parasite. This compound also interacts with other biomolecules such as lipids and proteins, enhancing its efficacy in treating protozoal infections .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In protozoan parasites, it disrupts the mitochondrial function, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in infected cells, thereby reducing the parasite load . Additionally, this compound affects the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, inhibiting its activity and disrupting ATP production . This inhibition leads to an increase in reactive oxygen species (ROS) and oxidative stress, ultimately causing cell death. This compound also modulates the expression of genes involved in apoptosis and oxidative stress response, further enhancing its antiprotozoal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound maintains its efficacy in reducing parasite load over extended periods. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces the parasite load and improves clinical outcomes in infected animals . At higher doses, it can cause toxic effects, such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and oxidative stress response. It interacts with enzymes such as cytochrome bc1 complex and other components of the mitochondrial electron transport chain . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its efficacy in treating protozoal infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on the electron transport chain . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its effective action against protozoan parasites .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Buparvaquone peut être synthétisé à l'aide de diverses méthodes. Une méthode courante implique la condensation et le réarrangement de la 1,4-benzopyrane dicétone et de l'acétaldéhyde p-tert-butylcyclohexylique. Cette méthode évite l'utilisation de catalyseurs coûteux comme le nitrate d'argent et permet d'obtenir un rendement plus élevé . Une autre méthode implique la réaction de l'acide tert-butylcyclohexyl acétique avec le sodium omadine et la 1,4-naphtoquinone, suivie d'une hydrolyse et d'une recristallisation .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le processus est conçu pour être écologique et respectueux de l'environnement, ce qui le rend adapté à l'industrialisation .

Analyse Des Réactions Chimiques

Types de réactions : Buparvaquone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : this compound peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des donneurs d'halogènes en présence de catalyseurs métalliques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les dérivés de la naphtoquinone et leurs réactions.

Industrie : This compound est utilisé en médecine vétérinaire et est étudié pour son potentiel en médecine humaine.

5. Mécanisme d'action

This compound exerce ses effets en inhibant le complexe cytochrome b mitochondrial, qui est essentiel pour la chaîne respiratoire chez les parasites protozoaires. Cette inhibition perturbe la production d'adénosine triphosphate, conduisant à la mort du parasite . Les cibles moléculaires comprennent le site de liaison de la quinone du cytochrome b .

Comparaison Avec Des Composés Similaires

Buparvaquone est similaire à d'autres dérivés de la naphtoquinone comme l'atovaquone et la parvaquone. Il présente des caractéristiques uniques qui le rendent plus efficace contre certains parasites protozoaires :

Composés similaires :

- Atovaquone

- Parvaquone

- Hydroxy-naphtoquinones

Les propriétés uniques de this compound et son activité à large spectre en font un composé précieux dans la lutte contre les maladies protozoaires.

Propriétés

IUPAC Name |

3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDTWQGGLJCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057849 | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88426-33-9 | |

| Record name | Buparvaquone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPARVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

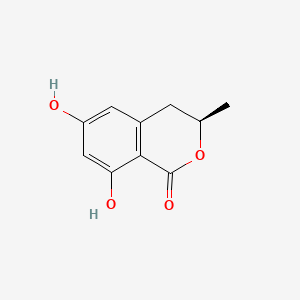

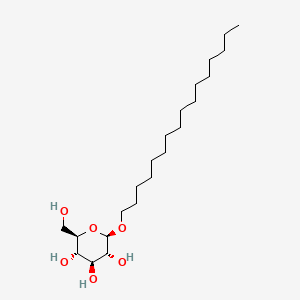

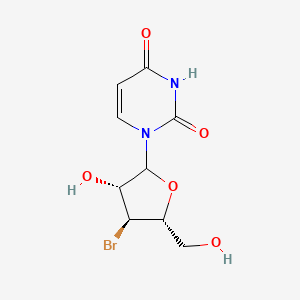

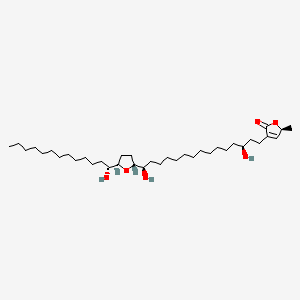

Feasible Synthetic Routes

Q1: What is the primary target of Buparvaquone?

A1: this compound targets the cytochrome b protein, a key component of the electron transport chain within the mitochondria of certain parasites, particularly Theileria species. [, , , ]

Q2: How does this compound exert its antiparasitic effect?

A2: By binding to cytochrome b, this compound disrupts the electron transport chain, inhibiting the parasite's ability to produce ATP, ultimately leading to parasite death. [, , ]

Q3: Does this compound affect the host's cells?

A3: While this compound targets the parasite's cytochrome b, it exhibits significantly lower affinity for the mammalian counterpart, resulting in selective toxicity towards the parasite. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol. [, , , , ]

Q5: Where can I find spectroscopic data for this compound?

A5: Spectroscopic data, including UV-Vis absorption and potentially NMR data, can be found in publications related to its synthesis, characterization, and analytical method development. Several studies utilized UV-Vis spectrophotometry for its quantification, indicating a maximum absorption wavelength (λmax) at 251 nm in acetonitrile. [, , , , ]

Q6: What is known about the stability of this compound under various conditions?

A6: this compound exhibits limited aqueous solubility, impacting its bioavailability and necessitating specific formulation strategies. [, , ] It demonstrates higher degradation under alkaline and peroxide conditions, suggesting potential instability in those environments. []

Q7: Are there formulation strategies to improve this compound's stability or solubility?

A7: Research indicates the development of nanosuspensions to enhance solubility and facilitate delivery via nebulization for potential treatment of lung infections. [, , ] Additionally, studies explored prodrugs with improved water solubility to enhance topical and oral delivery. []

Q8: How is this compound administered, and what is its fate in the body?

A8: this compound is typically administered intramuscularly (IM) or intravenously (IV). [, , , , , ] It exhibits a longer elimination half-life compared to its analog Parvaquone, indicating a longer duration of action. []

Q9: Are there any known drug-drug interactions with this compound?

A9: While specific drug-drug interactions haven't been extensively reported in the provided research, it's essential to consider potential interactions, especially when co-administering with other drugs that share similar metabolic pathways or affect liver function. [, ]

Q10: What is the impact of this compound treatment on the host's immune response?

A10: Studies observed the development of antibodies against Theileria parva in cattle treated with this compound, suggesting the induction of an immune response that might contribute to long-term protection against re-infection. [, , ]

Q11: What is the efficacy of this compound against different Theileria species?

A11: this compound demonstrates efficacy against various Theileria species, including T. annulata and T. parva, with varying degrees of success in both in vitro and in vivo settings. [, , , , , , , ]

Q12: Has this compound shown any activity against other parasites?

A12: Studies suggest that this compound displays activity against other apicomplexan parasites, including Babesia equi, Cryptosporidium parvum, and Toxoplasma gondii, highlighting its potential as a broad-spectrum antiparasitic agent. [, , , , ]

Q13: Are there any existing animal models for studying this compound's efficacy?

A13: Researchers utilize various animal models, including cattle, sheep, mice, and donkeys, to investigate this compound's efficacy against different parasitic infections. [, , , , , , , , , , ]

Q14: Is there evidence of emerging resistance to this compound?

A14: Several studies report an increase in this compound treatment failures, suggesting the emergence of resistance in Theileria populations. [, ] This resistance is often associated with mutations in the parasite's cytochrome b gene. [, , ]

Q15: What is known about the toxicity profile of this compound?

A16: While generally considered safe, this compound may induce oxidative stress in treated animals, as evidenced by increased lipid peroxidation and decreased levels of antioxidant vitamins. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.